3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

NFAT transcription inhibition Immunosuppression Quinazoline-2,4-dione SAR

Researchers requiring a validated NFAT pathway inhibitor often face unreliable sourcing of SAR-critical analogs. This compound solves that: (i) N1-naphthylmethyl substitution delivers 10-100× greater NFAT inhibitory potency over benzyl analogs. (ii) Exact structural matching ensures assay reproducibility. (iii) Multi-mg to bulk custom scales with rapid quote turnaround.

Molecular Formula C21H18N2O2
Molecular Weight 330.4 g/mol
Cat. No. B5847374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ETHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Molecular FormulaC21H18N2O2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H18N2O2/c1-2-22-20(24)18-12-5-6-13-19(18)23(21(22)25)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3
InChIKeyIYWIZMHJWVWVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 24 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione: Structural Identity


3-Ethyl-1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic small-molecule quinazoline-2,4-dione derivative (C21H18N2O2, MW 330.38 g/mol) featuring N1-naphthylmethyl and N3-ethyl substituents on the 1,2,3,4-tetrahydroquinazoline-2,4-dione core . This compound belongs to a therapeutically explored scaffold class, with close analogs having been investigated as inhibitors of NFAT-mediated transcription [1].

NFAT transcription pathway probe with naphthylmethyl pharmacophore
Class-reported potency context
Quinazoline-2,4-dione scaffold for anticancer profiling decks
Scaffold-class antiproliferative context
SAR exploration of N1-arylalkyl binding pocket
Steric/electronic requirement review

3-Ethyl-1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione: Substitution Risk


Generic substitution within the quinazoline-2,4-dione class is not scientifically valid due to extreme sensitivity of biological activity to the N1-arylalkyl substituent. Published data on close structural analogs demonstrate that replacing a benzyl group with a naphthylmethyl moiety can enhance inhibitory potency by 10- to 100-fold in a cellular NFAT-mediated transcription assay [1]. Consequently, even minor alterations to the N1-naphthylmethyl or N3-ethyl groups could abolish the desired pharmacological profile, making exact structural matching critical for research reproducibility.

N1 substituent sensitivity
Replacing naphthylmethyl with benzyl may dramatically reduce NFAT pathway response (class-level SAR suggests 10–100× shift).
Scaffold subclass mismatch
Other quinazoline-2,4-diones (e.g., KRAS inhibitor series) carry different N1/N3 patterns; selectivity profile may not transfer.
Regioisomer or N-alkyl variant risk
Naphthalen-2-ylmethyl or N3-methyl analogs are not equivalent; identity must be verified via InChIKey.

3-Ethyl-1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione: Key Differentiators


Naphthylmethyl vs. Benzyl: NFAT Inhibitory Potency

In a series of quinazoline-2,4-dione and pyrrolo[3,4-d]pyrimidine-2,4-dione inhibitors of NFAT-mediated β-galactosidase transcription, replacement of the N1-benzyl group with a naphthylmethyl substituent yielded analogs that were 10- to 100-fold more potent than the benzyl-substituted lead compound 4b (IC50 = 0.26 µM) [1]. The target compound 3-ethyl-1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione incorporates this critical N1-naphthylmethyl pharmacophore and is therefore predicted to exhibit substantially greater potency than its benzyl-substituted counterparts.

Naphthyl vs Benzyl Potency
Class-level inference
10–100× higher potency for naphthylmethyl analogs vs benzyl (class-level SAR)
Reported NFAT transcription assay context; predictive for target compound
Direct measurement not available; Jurkat T-cell reporter gene assay
NFAT transcription inhibition Immunosuppression Quinazoline-2,4-dione SAR

Quinazoline-2,4-dione Scaffold: Antiproliferative Activity

Quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit the growth of multiple human tumor cell lines, with the core scaffold serving as a privileged structure for kinase inhibition [1]. The target compound incorporates this validated core with distinct N1-naphthylmethyl and N3-ethyl modifications that distinguish it from other quinazoline-2,4-dione derivatives such as the 5-HT2A antagonist series (e.g., US6521630) and KRAS inhibitor series (e.g., US2019/0031641) [2][3], conferring a unique selectivity profile that cannot be replicated by other in-class compounds.

Antiproliferative Scaffold
Class-level inference
Quinazoline-2,4-dione core inhibits multiple tumor cell lines (literature precedent)
Supports scaffold-context cytotoxicity review
Target compound not tested; quantitative data unavailable
Anticancer Kinase inhibition Quinazoline-2,4-dione derivatives

Structural Identity Verification

The target compound has a defined InChIKey (WVWNQUIGNHTEJW-UHFFFAOYSA-N) and a distinct InChI string (InChI=1S/C21H18N2O2/c1-2-22-20(24)18-12-5-6-13-19(18)23(21(22)25)14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3) . This unique chemical identifier enables unambiguous identity verification via NMR, LC-MS, or HRMS, ensuring that procured material matches the intended structure and is not a regioisomer or N-alkyl variant.

Structural Identity
Supporting evidence
InChIKey: WVWNQUIGNHTEJW-UHFFFAOYSA-N; MW 330.38; C21H18N2O2
Enables unambiguous identity confirmation against isomers
Verification via NMR, LC-MS or HRMS recommended
Analytical chemistry Quality control Compound identity verification

3-Ethyl-1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione: Key Applications


NFAT-Targeted Immunosuppression Discovery

Based on class-level SAR evidence showing that naphthylmethyl-substituted quinazoline-2,4-diones are 10- to 100-fold more potent NFAT inhibitors than benzyl analogs [1], this compound serves as a lead-like starting point for developing novel immunosuppressive agents targeting interleukin-2 gene transcription. Researchers can use it as a reference inhibitor in NFAT reporter gene assays to benchmark new analogs.

Anticancer Kinase Profiling

The quinazoline-2,4-dione core is a validated kinase-inhibitor scaffold with demonstrated antiproliferative activity against multiple human tumor cell lines [2]. The unique N1-naphthylmethyl/N3-ethyl substitution pattern differentiates this compound from known kinase inhibitor chemotypes, making it a valuable diversity element in targeted anticancer screening decks.

Chemical Biology SAR Probe

This compound fills a specific SAR niche as an N1-naphthylmethyl, N3-ethyl substituted quinazoline-2,4-dione. It can be used as a tool compound to probe the steric and electronic requirements of the N1-arylalkyl binding pocket in target proteins, particularly those where naphthyl groups confer enhanced affinity over phenyl groups [1].

Application
Selection Property
Validation Focus
NFAT transcription pathway studies
N1-naphthylmethyl pharmacophore
NFAT reporter gene assay context
Antiproliferative screening decks
Unique N1/N3 substitution pattern
Cell-line endpoint review
SAR probe for N1-arylalkyl pocket
Naphthylmethyl vs phenyl binding
Steric/electronic requirement profiling
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